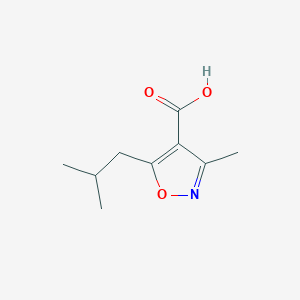

5-Isobutyl-3-methylisoxazole-4-carboxylic acid

Description

5-Isobutyl-3-methylisoxazole-4-carboxylic acid (CAS: 297172-17-9) is a substituted isoxazole derivative characterized by a methyl group at position 3, an isobutyl group at position 5, and a carboxylic acid moiety at position 4 of the heterocyclic ring. Its synthesis involves environmentally friendly methods, including hydrolysis of ethyl or methyl esters under alkaline conditions, as described in patents PL20110397559, PL216764 B1, and PL216770 B1 . The compound’s isobutyl substituent enhances lipophilicity, which may influence bioavailability and pharmacokinetic properties compared to simpler alkyl or aryl derivatives.

Properties

IUPAC Name |

3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(2)4-7-8(9(11)12)6(3)10-13-7/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRNPYQQKCATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, alternative metal-free synthetic routes have been developed .

One such method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole derivatives .

Industrial Production Methods

Industrial production of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

5-Isobutyl-3-methylisoxazole-4-carboxylic acid and its derivatives are noted for their anti-inflammatory and analgesic properties. A significant application is in the treatment of rheumatoid arthritis, where compounds derived from isoxazole structures have been shown to inhibit inflammatory pathways effectively. The synthesis of related compounds, such as 5-methylisoxazole-4-carboxylic acid derivatives, has demonstrated similar therapeutic benefits, emphasizing the potential of these compounds in managing chronic inflammatory conditions .

Anticancer Activity

Research indicates that isoxazole derivatives exhibit promising anticancer activity. For instance, studies on various substituted isoxazoles have shown selective cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective chemotherapeutic agents that minimize adverse effects on healthy tissues . The structure-activity relationship (SAR) studies highlight that specific substitutions on the isoxazole ring can enhance antiproliferative effects against various cancer types, including breast and colon cancers.

Organic Synthesis Applications

Building Blocks for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions, including coupling reactions and cyclizations. The compound's carboxylic acid functional group can be easily transformed into other functional groups, facilitating the design of novel compounds with desired biological activities .

Synthesis of Isoxazole Derivatives

The compound's derivatives have been synthesized to explore their potential as immunomodulators. For example, modifications at the 4-position of the isoxazole ring have led to compounds with varying immunosuppressive and immunostimulatory activities. These derivatives have shown effectiveness in modulating immune responses, which could be beneficial in treating autoimmune diseases .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of various isoxazole derivatives, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell proliferation at specific concentrations, with IC50 values lower than those observed for standard chemotherapeutic agents .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 (Breast) |

| 5-Isobutyl derivative A | 15 | LoVo (Colon) |

| Standard Drug (Doxorubicin) | 30 | MCF-7 |

Case Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of isoxazole derivatives derived from this compound. The findings revealed that certain derivatives significantly inhibited phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), showcasing their potential as therapeutic agents in managing immune disorders .

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist . The pathways involved include inhibition of inflammatory mediators and disruption of cancer cell proliferation .

Comparison with Similar Compounds

Comparisons :

- 5-Amino Derivatives: Prepared by hydrolyzing ethyl cyanoacetate derivatives, followed by cyclization . The amino group is inert under reaction conditions, enabling selective functionalization .

- Aryl-Substituted Analogs : Synthesized via condensation of benzaldehyde oxime with ethyl acetoacetate, catalyzed by ZnCl₂, followed by saponification .

- Amide Derivatives: Formed by reacting 5-amino-3-methylisoxazole-4-carboxylic acid with aromatic aldehydes, producing immunomodulatory agents .

Physical and Chemical Properties

Biological Activity

5-Isobutyl-3-methylisoxazole-4-carboxylic acid (IBMI) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including immunomodulatory effects, anti-inflammatory activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activities.

1. Immunomodulatory Effects

Research indicates that IBMI exhibits significant immunomodulatory properties. A study demonstrated that derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, closely related to IBMI, showed varying effects on lymphocyte proliferation and cytokine production. Specifically, certain derivatives inhibited phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) while also modulating tumor necrosis factor (TNF-α) production in response to lipopolysaccharide (LPS) stimulation .

Table 1: Summary of Immunomodulatory Activities

2. Anti-inflammatory Properties

IBMI has been investigated for its anti-inflammatory effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines in various cell models. It has been suggested that the mechanism involves the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Case Study: Anti-inflammatory Activity

In a controlled study using human whole blood cultures, IBMI was found to significantly decrease the levels of TNF-α and interleukin-6 (IL-6) upon LPS stimulation, indicating its potential as an anti-inflammatory agent .

The biological activity of IBMI can be attributed to its interaction with specific molecular targets. The compound is believed to bind to enzymes and receptors involved in immune responses and inflammation, thus modulating their activity.

Enzyme Inhibition

IBMI's structure allows it to act as an enzyme inhibitor, blocking pathways that lead to cell proliferation and inflammation. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process .

Therapeutic Applications

Given its biological activities, IBMI holds promise for various therapeutic applications:

- Immunotherapy : Potential use in developing immunomodulatory drugs for autoimmune diseases.

- Anti-inflammatory Treatments : Application in managing chronic inflammatory conditions such as arthritis.

- Cancer Therapy : Exploration as an adjunct treatment due to its ability to inhibit tumor cell proliferation.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~2.5 to <2, improving water solubility .

- Prodrug Strategies : Synthesize methyl esters for oral bioavailability, which hydrolyze in vivo to the active acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.